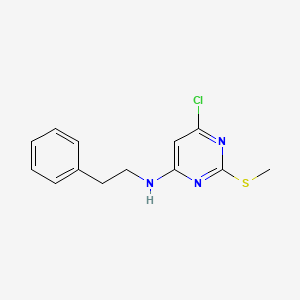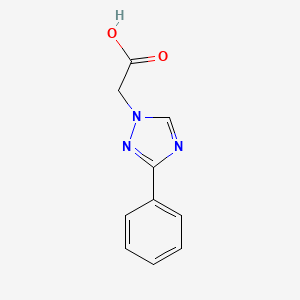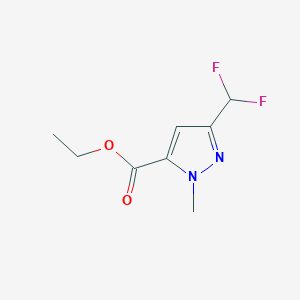
ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their significant biological activities, including antifungal and antibacterial properties . The presence of the difluoromethyl group in the pyrazole ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production. The inhibition of SDH disrupts this energy production, making it an effective target for fungicides .
Mode of Action
This compound acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle through SDH inhibition leads to a decrease in energy production, affecting the growth and proliferation of cells .
Result of Action
The result of the action of this compound is the effective control of fungal growth .
Preparation Methods
The synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the ethyl ester of difluoroacetoacetic acid.
Formation of Pyrazole Ring: The ethyl ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine. This step forms the pyrazole ring.
Hydrolysis: The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole compound.
Industrial production methods have been optimized by various chemical companies to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound exhibits significant antifungal and antibacterial activities, making it useful in the development of new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of fungicides and other agrochemicals that protect crops from fungal and bacterial infections.
Comparison with Similar Compounds
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as :
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and exhibits similar biological activities.
2-Methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Known for its superior antibacterial effects against certain bacterial strains.
N-(2-(5-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Exhibits higher antifungal activity compared to other similar compounds.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQJBVGUHKIJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
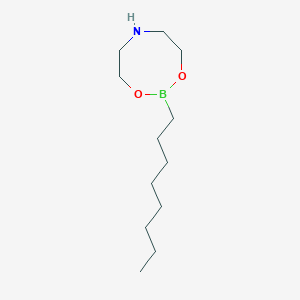
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
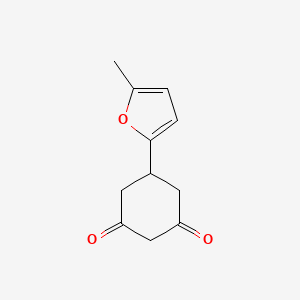
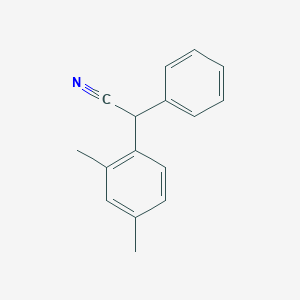
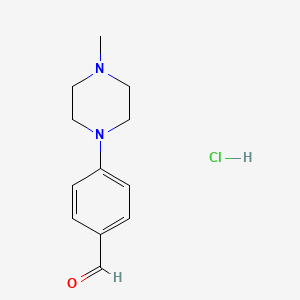

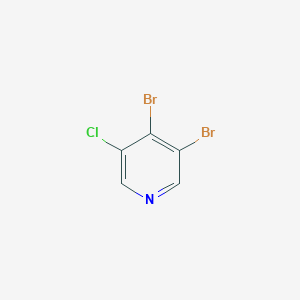
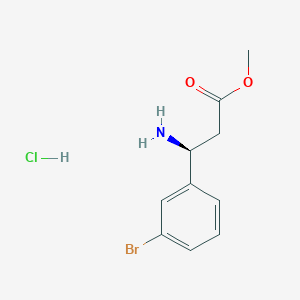
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
